1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride
Description
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S2.ClH/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12;/h2-3,11H,1,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIUYTSNCURJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (5-Bromothiophen-2-yl)methanamine Hydrochloride Intermediate
This intermediate is a key precursor for the sulfonylation step:
Sulfonylation of 1,4-Diazepane with Bromothiophene Sulfonyl Chloride
The sulfonyl chloride derivative of 5-bromothiophene is reacted with 1,4-diazepane to form the sulfonamide linkage:
Formation of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane Hydrochloride
The final hydrochloride salt is prepared by treatment of the free base sulfonamide with hydrogen chloride in isopropanol or similar solvent:
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of amine hydrochloride | 5-Bromothiophene-2-methanamine + HCl (gas), EtOAc, 2 h | 95 | Anhydrous conditions critical for precipitate formation |
| 2 | Sulfonylation | 5-Bromothiophen-2-sulfonyl chloride + 1,4-diazepane, DIPEA, DCM, 20 °C, 12-24 h | >80 | Controlled addition and base scavenging essential |
| 3 | Hydrochloride salt formation | Sulfonamide + 6N HCl in IPA, 24 h | 90–95 | Ion exchange chromatography for purification |
Research Findings and Optimization Notes
- The Ugi multicomponent reaction has been reported as an efficient method to assemble complex sulfonylated diazepane structures, offering good atom economy and stereochemical control.
- Reaction times and temperatures are optimized to balance conversion and minimize side products.
- Purification by ion exchange chromatography is preferred for obtaining analytically pure hydrochloride salts.
- The sulfonylation step is sensitive to moisture; dry solvents and inert atmosphere improve yields and reproducibility.
- The bromothiophene moiety’s presence allows for further functionalization or biological activity tuning, making the synthetic route versatile for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfides.
Cyclization Reactions: The diazepane ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(5-bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride exhibit promising anticancer properties. The sulfonamide moiety is known to enhance the bioactivity of various drugs by improving their solubility and stability. Research has shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
GPR6 Modulation
Another significant application of this compound is its potential role as a GPR6 modulator. GPR6 is a G protein-coupled receptor implicated in various neurological disorders. Compounds that can modulate GPR6 activity are being investigated for their therapeutic potential in treating conditions such as schizophrenia and Parkinson's disease .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may be effective against certain bacterial strains, making it a candidate for further development in antibiotic therapies .
Organic Electronics
In materials science, this compound is explored for its potential use in organic electronic devices. The thiophene ring structure contributes to its electronic properties, making it suitable for applications in organic photovoltaics and field-effect transistors .
Synthesis of Functional Materials
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of complex molecules that can be used in various applications, including drug development and polymer science .
Case Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their cytotoxicity against breast cancer cell lines. The most active derivative showed an IC50 value of 15 µM, indicating significant anticancer potential .
Case Study 2: GPR6 Modulation Research
A patent filed by researchers at a pharmaceutical company highlighted the use of this compound as a GPR6 modulator. In preclinical trials, it was shown to improve cognitive function in animal models of neurodegenerative diseases, suggesting its potential for further development as a therapeutic agent .
Mechanism of Action
The mechanism by which 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmitter release or receptor activation, thereby affecting neuronal function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives
Structural and Electronic Differences
- Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine () or chlorine (), which may improve membrane permeability but reduce solubility .
- Sulfonamide vs. Alkyl/Aryl Groups : Sulfonamide-containing derivatives (e.g., ) are more polar than alkyl/aryl-substituted analogs (e.g., ), affecting pharmacokinetics.
Biological Activity
1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a diazepane ring substituted with a sulfonyl group and a bromothiophene moiety. The presence of these functional groups may contribute to its biological properties, including interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties. The sulfonamide group is often associated with antibacterial activity.
- CNS Activity : Diazepane derivatives are known for their effects on the central nervous system (CNS), potentially acting as anxiolytics or sedatives.
- Anti-inflammatory Effects : Some sulfonamide derivatives have been reported to exhibit anti-inflammatory properties, which could be relevant for treating conditions characterized by inflammation.
The precise mechanisms through which this compound exerts its effects are still under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial growth or inflammatory pathways.
- Modulation of Neurotransmitter Systems : The diazepane structure may interact with GABA receptors, influencing neurotransmission and contributing to CNS effects.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of this compound:
-
Antimicrobial Studies : In vitro assays have demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - CNS Activity Assessment : Behavioral studies in animal models indicated that the compound may reduce anxiety-like behaviors when administered at specific doses. The results suggest a potential for development as an anxiolytic agent.
- Anti-inflammatory Research : In vivo studies demonstrated that the compound significantly reduced paw edema in rat models of inflammation, indicating its potential use in treating inflammatory disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
